![molecular formula C25H22ClN3O2S B2978783 (4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone CAS No. 922601-35-2](/img/structure/B2978783.png)
(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone
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Overview
Description
The compound (4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone is a complex organic molecule featuring a benzothiazole ring, a piperazine moiety, and a phenoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized by reacting 2-aminothiophenol with a suitable aldehyde under acidic conditions.
Introduction of the Piperazine Moiety: The benzothiazole derivative is then reacted with piperazine, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Attachment of the Phenoxyphenyl Group: The final step involves the reaction of the intermediate with 3-phenoxybenzoyl chloride in the presence of a base to form the desired methanone compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Corresponding alcohols from the reduction of the carbonyl group.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis .
Biology
Biologically, the compound has shown promise in inhibiting certain enzymes, making it a candidate for drug development. Its ability to interact with biological targets like enzymes and receptors is of particular interest .
Medicine
In medicine, the compound’s anti-inflammatory and antimicrobial properties are being explored. It has shown efficacy in reducing inflammation in vitro and in vivo, and its antimicrobial activity makes it a potential candidate for treating infections .
Industry
Industrially, the compound could be used in the development of new pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for large-scale production and application .
Mechanism of Action
The mechanism of action of (4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone involves its interaction with specific molecular targets. It is believed to inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators like prostaglandins. Additionally, its antimicrobial action may involve the disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .
Comparison with Similar Compounds
Similar Compounds
- (4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methoxyphenyl)methanone
- (4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-chlorophenyl)methanone
Uniqueness
Compared to similar compounds, (4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone stands out due to its phenoxyphenyl group, which enhances its lipophilicity and potentially its ability to cross cell membranes. This structural feature may contribute to its higher efficacy in biological systems .
Properties
IUPAC Name |
[4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-phenoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3O2S/c1-17-10-11-21(26)23-22(17)27-25(32-23)29-14-12-28(13-15-29)24(30)18-6-5-9-20(16-18)31-19-7-3-2-4-8-19/h2-11,16H,12-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSRBIFYGBGTIIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)OC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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